molecular formula C11H18ClN5O B12226976 N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride

N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12226976
M. Wt: 271.75 g/mol
InChI Key: KJVQFFPZRZPBIC-UHFFFAOYSA-N
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Description

N-[(1,3-Dimethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine; hydrochloride is a pyrazole-based compound with a bis-heterocyclic structure. The molecule features two pyrazole rings: one substituted with methyl and methoxy groups and the other with methyl groups linked via a methylene bridge. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical or agrochemical applications.

Properties

Molecular Formula

C11H18ClN5O

Molecular Weight

271.75 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H17N5O.ClH/c1-8-9(6-15(2)13-8)5-12-10-7-16(3)14-11(10)17-4;/h6-7,12H,5H2,1-4H3;1H

InChI Key

KJVQFFPZRZPBIC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNC2=CN(N=C2OC)C)C.Cl

Origin of Product

United States

Preparation Methods

Alkylation of Pyrazole Precursors

The foundational step involves alkylation of 1,3-dimethylpyrazole or its derivatives to introduce the methylene bridge. A common approach employs 4-chloromethyl-1,3-dimethylpyrazole reacting with 3-methoxy-1-methylpyrazol-4-amine under basic conditions.

Reaction Scheme :
$$
\text{4-Chloromethyl-1,3-dimethylpyrazole} + \text{3-Methoxy-1-methylpyrazol-4-amine} \xrightarrow{\text{NaOH, EtOH}} \text{N-[(1,3-Dimethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine}
$$

Key parameters:

  • Solvent : Ethanol or methanol
  • Temperature : 60–80°C
  • Reaction Time : 6–12 hours
  • Yield : 65–78%

Side reactions include over-alkylation (5–12% byproduct), mitigated by stoichiometric control.

Substitution Reactions for Functionalization

Methoxy group introduction occurs via nucleophilic substitution. 3-Hydroxy-1-methylpyrazole is treated with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃):

Conditions :

  • Reagent : CH₃I or (CH₃)₂SO₄
  • Base : K₂CO₃ or NaH
  • Solvent : DMF or acetone
  • Yield : 70–85%

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt using HCl gas or concentrated HCl in ether:

Procedure :

  • Dissolve the free base in dry diethyl ether.
  • Bubble HCl gas until precipitation completes.
  • Filter and wash with cold ether.
  • Dry under vacuum.

Purity : ≥98% (HPLC).

Optimization Strategies

Catalytic Enhancements

Transition metal catalysts (e.g., Pd/C, CuI) improve yields in coupling steps. For example, Ullmann-type couplings reduce reaction times by 30%:

Catalyst Reaction Time (h) Yield Improvement
None 12 65%
CuI 8 78%
Pd/C 6 82%

Source: Adapted from

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may increase side products. Ethanol balances reactivity and selectivity:

Solvent Comparison :

Solvent Dielectric Constant Yield (%) Purity (%)
DMF 36.7 72 88
EtOH 24.3 68 95
THF 7.5 55 90

Industrial-Scale Production

Continuous Flow Reactors

Patents describe tubular reactors for alkylation steps, improving heat transfer and reducing batch variability:

Advantages :

  • 20–30% higher throughput
  • 15% reduction in solvent use
  • Consistent purity (RSD <2%)

Purification Techniques

Crystallization remains the primary method, but chromatographic purification is employed for high-purity batches (>99%):

Method Purity (%) Recovery (%)
Crystallization 95–98 85
Column Chromatography 99+ 70

Challenges and Mitigation

Byproduct Formation

Common byproducts include:

  • N,N-Dialkylated species (5–12%): Controlled by limiting alkylating agent.
  • Demethylation products (3–8%): Avoided by using mild bases.

Stability Issues

The hydrochloride salt is hygroscopic. Storage under nitrogen with desiccants (silica gel) prevents degradation.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several pyrazole derivatives documented in the evidence:

Table 1: Key Structural Features of Analogs
Compound Name Substituents Core Structure Salt Form Molecular Formula Reference
Target Compound - 1,3-Dimethylpyrazole (Ring 1)
- 3-Methoxy-1-methylpyrazole (Ring 2)
Bis-pyrazole linked via methylene Hydrochloride C₁₂H₁₈ClN₅O* N/A
3-(4-Methoxyphenoxy)-1-methylpyrazol-4-amine; hydrochloride - 4-Methoxyphenoxy
- 1-Methylpyrazole
Mono-pyrazole with aryloxy group Hydrochloride C₁₁H₁₄ClN₃O₂
3-Chloro-N-(2-methoxyethyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine; HCl - Chloro
- 2-Methoxyethylamine
- Pyridine ring
Pyrazole-pyridine hybrid Hydrochloride C₁₁H₁₄Cl₂N₄O
Elexacaftor (N-(1,3-dimethylpyrazol-4-yl)sulfonyl derivative) - Trifluoro-dimethylpropoxy
- Sulfonamide
Pyrazole-sulfonamide Free base C₂₆H₂₉F₃N₆O₃

Notes:

  • The target compound’s bis-pyrazole scaffold is rare; most analogs in the evidence feature mono-pyrazole cores hybridized with aryl or heteroaryl groups (e.g., pyridine in ).
  • Substituents like methoxy (target compound) and chloro () influence electronic properties and binding interactions. Methoxy groups enhance lipophilicity, while chloro substituents increase electrophilicity .
  • The hydrochloride salt form (target compound, ) improves aqueous solubility compared to free bases.

Physicochemical and Spectroscopic Properties

Table 3: Comparative Data
Property Target Compound 3-(4-Methoxyphenoxy)-1-methylpyrazol-4-amine; HCl 3-Chloro-N-(2-methoxyethyl)pyrazole; HCl
Molecular Weight ~283.7 g/mol* 255.70 g/mol 253.16 g/mol
Melting Point N/A N/A 157–158°C
^1H-NMR Features - Methyl (δ ~2.5–3.0 ppm)
- Methoxy (δ ~3.8 ppm)
- Aryl protons (δ ~7.0–8.0 ppm)
- Methoxy (δ ~3.8 ppm)
- Pyridine protons (δ ~8.6–9.2 ppm)
- Methoxyethyl (δ ~3.5 ppm)
Solubility High (HCl salt) Moderate (HCl salt) High (HCl salt)

Notes:

  • The target compound’s methoxy group (δ ~3.8 ppm) aligns with shifts observed in , while methyl groups resonate similarly to .
  • Hydrochloride salts generally exhibit higher solubility than free bases, as seen in .

Biological Activity

Overview

N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride is a compound of significant interest in pharmacological research due to its unique structural properties and potential therapeutic applications. This compound belongs to the pyrazole class, which has been recognized for various biological activities, including anti-inflammatory and anticancer effects.

PropertyValue
Molecular Formula C12H15ClN3O
Molecular Weight 271.72 g/mol
IUPAC Name This compound
Canonical SMILES CN1C=C(C(=N1)OC)NCC2=CC=C(C=C2)F.Cl

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The pyrazole ring and methoxy group contribute to its ability to bind with various enzymes and receptors, modulating their activity. This modulation can lead to significant biological effects, including:

  • Inhibition of Kinases : Pyrazole derivatives have been shown to inhibit kinases involved in cancer progression.
  • Anti-inflammatory Effects : Compounds in this class often exhibit properties that reduce inflammation, making them potential candidates for treating inflammatory diseases.

Biological Activity Studies

Recent studies have highlighted the biological activity of pyrazole derivatives similar to this compound. Here are some key findings:

Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance:

  • MCF7 Cell Line : Compounds showed IC50 values ranging from 0.01 µM to 3.79 µM, indicating strong anticancer potential.
CompoundCell LineIC50 (µM)
Compound AMCF70.01
Compound BNCI-H4600.03
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25

Anti-inflammatory Effects

Studies have indicated that certain pyrazole derivatives can inhibit pro-inflammatory cytokines, suggesting their use in treating conditions like arthritis or other inflammatory disorders.

Case Study 1: Anticancer Efficacy

A study performed by Bouabdallah et al., evaluated the cytotoxicity of various pyrazole derivatives against Hep-2 and P815 cell lines. The results indicated significant cytotoxic potential with an IC50 of 3.25 mg/mL for one of the tested compounds, demonstrating the effectiveness of this chemical class in cancer therapeutics .

Case Study 2: Inhibition of Kinases

Research conducted by Sun et al., found that a derivative of pyrazole effectively inhibited CDK2 with an IC50 value of 0.95 nM and also showed inhibition of VEGF-induced proliferation in human umbilical vein endothelial cells (IC50 = 0.30 nM). This suggests a promising role for pyrazole derivatives in cancer treatment through the inhibition of critical growth pathways .

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